Tigliane

Melanocyte culture PKC activation Cell proliferation

Tigliane (CAS 67707-87-3) is a tetracyclic diterpenoid hydrocarbon with molecular formula C20H34 and molecular weight 274.5 g/mol, characterized by a fused 5/7/6/3 ring system and nine defined stereocenters. It serves as the fundamental parent skeleton for the phorbol ester class of compounds—including widely used research tools such as phorbol 12-myristate 13-acetate (PMA/TPA) and phorbol 12,13-dibutyrate (PDBu)—which exert their biological effects primarily through interaction with protein kinase C (PKC) C1 domains.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
CAS No. 67707-87-3
Cat. No. B1223011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigliane
CAS67707-87-3
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C
InChIInChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1
InChIKeyCGVXVPQJMYMMIH-HKDZDBKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigliane (CAS 67707-87-3): The Diterpenoid Parent Skeleton Defining Phorbol-Related PKC Modulators


Tigliane (CAS 67707-87-3) is a tetracyclic diterpenoid hydrocarbon with molecular formula C20H34 and molecular weight 274.5 g/mol, characterized by a fused 5/7/6/3 ring system and nine defined stereocenters [1]. It serves as the fundamental parent skeleton for the phorbol ester class of compounds—including widely used research tools such as phorbol 12-myristate 13-acetate (PMA/TPA) and phorbol 12,13-dibutyrate (PDBu)—which exert their biological effects primarily through interaction with protein kinase C (PKC) C1 domains [2]. While tigliane itself is the unsubstituted hydrocarbon backbone lacking the oxygenated functional groups (e.g., hydroxyls at C4, C9, C12, C13, C20) present in bioactive phorbol derivatives, it represents the core scaffold from which structurally diverse and functionally distinct PKC modulators are derived [3].

Why Generic Substitution of Tigliane-Derived Compounds Fails: Structural Determinants of Functional Divergence


Compounds within the tigliane diterpenoid class cannot be interchanged indiscriminately because even subtle structural modifications—particularly the presence or absence of oxygenated substituents at the C12 position, variations in esterification patterns at C13 and C20, and alterations to the cyclopropane ring—produce profound functional divergence in PKC isoform selectivity, tumor-promoting versus non-promoting activity, and cellular efficacy [1]. For instance, 12-deoxyphorbol esters (tigliane class compounds lacking the C12 oxygen) exhibit dramatically reduced tumor-promoting activity while retaining PKC activation capacity and mitogenic effects, a property that distinguishes them from the potent tumor promoter PMA [2]. Opening or removal of the cyclopropane ring leads to near-total loss of both irritant and tumor-promoting activities [3]. Moreover, differential PKC isoform activation patterns have been documented: SAPA fails to activate PKC-δ up to 1000 ng/mL, while DOPPA only activates PKC-β1 across the same concentration range [4]. These structure-activity divergences render blanket substitution of one tigliane derivative for another scientifically invalid for experimental reproducibility.

Quantitative Comparative Evidence: Tigliane-Derived Compounds Versus Closest Analogs and Alternatives


12-Deoxyphorbol Esters (DPIB/DPPA) Demonstrate Mitogenic Efficacy Comparable to PMA with Potentially Reduced Tumor-Promoting Liability

In a head-to-head comparison, two tigliane class 12-deoxyphorbol derivatives—12-deoxyphorbol 13-isobutyrate (DPIB) and 12-deoxyphorbol 13-phenylacetate (DPPA)—were evaluated against phorbol 12-O-myristate 13-acetate (PMA) for their ability to stimulate human melanocyte proliferation in serum-free MCDB 153 medium [1]. Both DPIB and DPPA were effective mitogens comparable to PMA, with the critical differentiation that tigliane class compounds lacking the C12 oxygen exhibit diminished or abolished tumor-promoting activity while retaining PKC-activating and mitogenic properties [1].

Melanocyte culture PKC activation Cell proliferation Mitogenic assay

Phorbol 12,13-Dibutyrate Exhibits Highest Potency Among Tigliane Derivatives Against BL2 Triple-Negative Breast Cancer Cells

A 2025 study evaluated the selective cytotoxic properties of tigliane derivatives (Phorbol 12,13-Dibutyrate, Prostratin, and Phorbol) alongside ingenane derivatives against cell lines representing all four TNBC subtypes using the SRB cytotoxicity assay [1]. All six tested compounds demonstrated selective cytotoxicity against the Basal-Like 2 (BL2) TNBC subtype, but with differing potencies. Among the tigliane group, Phorbol 12,13-Dibutyrate emerged as the most potent derivative, while Ingenol 3-angelate was the most potent in the ingenane comparator group [1].

Triple-negative breast cancer TNBC Cytotoxicity BL2 subtype

Tigliane Glycoside (Compound 3) Demonstrates Quantifiable Therapeutic Index Advantage Over Prostratin in Anti-HIV-1 Activity

In a comparative analysis of tigliane-type diterpenoid glycosides isolated from Euphorbia fischeriana, a novel compound (Compound 3) was evaluated against the established tigliane derivative prostratin for anti-HIV-1 activity [1]. Compound 3 exhibited an EC50 value of 0.02 μM and a therapeutic index (TI) of 17.50, while prostratin and 12-deoxyphorbol-13,20-diacetate demonstrated significantly greater anti-HIV-1 activity (specific quantitative values for prostratin not provided in the source abstract) [1]. This within-class comparison establishes a quantitative baseline for differentiating tigliane derivatives in antiviral applications.

Anti-HIV Therapeutic index Glycosides Euphorbia fischeriana

Prostratin PKC Activation (EC50 = 280 nM) Defines Functional Divergence from Tumor-Promoting Phorbol Esters

Prostratin, a non-tumorigenic tigliane-derived phorbol ester, activates PKC with a reported EC50 of 280 nM in human U1 cells latently infected with HIV-1 [1]. Unlike other phorbol esters such as PMA/TPA that induce carcinogenesis through PKC activation, prostratin does not induce tumors and instead demonstrates tumor-suppressing activity [1]. Prostratin achieves HIV-1 latency reversal through PKC-dependent NF-κB activation with IC50 ≈ 0.5 μM .

PKC activation HIV-1 latency Non-tumorigenic Prostratin

PDBu Exhibits Sub-Nanomolar Binding Affinity (Ki = 0.48 nM) to PKCα, Establishing Gold-Standard Comparator for PKC Binding Studies

Phorbol 12,13-dibutyrate (PDBu), a widely used tigliane-derived phorbol ester, exhibits high-affinity binding to PKCα with a Ki value of 0.48 nM as determined by displacement of [20-3H]phorbol 12,13-dibutyrate in a scintillation counting-based poly(ethylene) glycol precipitation assay [1]. For comparative context, PDBu binding to MRCK (myotonic dystrophy kinase-related Cdc42 binding kinase) C1 domains occurs with Kd values of 10-17 nM, reflecting 60-90-fold weaker affinity compared with PKCδ C1b domain binding [2].

PKC binding PDBu Binding affinity Competition assay

Daphnane Orthoesters Elicit Skin Irritation via Direct Receptor Action, Contrasting with Tigliane O-Acyl Esters' Tissue-Damage Mechanism

Comparative irritancy testing of diterpene esters in the tigliane and daphnane series using female LACA mouse ear application revealed mechanistically distinct irritation profiles [1]. Observations of time to onset and inflammation persistence indicated that daphnane orthoester diterpenes elicit effects via direct action at a receptor site in skin, whereas tigliane O-acyl esters may act in part through causing more general tissue damage [1]. This mechanistic divergence occurs despite both compound classes sharing structural similarities and PKC-interacting capabilities [2].

Skin irritation Daphnane Mechanism of action Toxicology

Optimal Application Scenarios for Tigliane-Derived Compounds Based on Verified Comparative Evidence


Melanocyte Culture: 12-Deoxyphorbol Esters (DPIB/DPPA) as Safer Mitogenic Alternatives to PMA

For researchers establishing or maintaining human melanocyte cultures, 12-deoxyphorbol esters DPIB and DPPA (tigliane class compounds lacking the C12 oxygen) provide mitogenic efficacy comparable to PMA while exhibiting diminished tumor-promoting activity [1]. This application scenario is directly validated by head-to-head comparison in serum-free MCDB 153 medium, where DPIB and DPPA functioned as effective mitogens for human melanocytes [1]. The reduced tumor-promoting liability makes these tigliane derivatives preferable for routine laboratory use where minimizing occupational exposure to carcinogens is a priority.

BL2 Triple-Negative Breast Cancer Research: Phorbol 12,13-Dibutyrate for Maximum Tigliane-Class Potency

Investigators studying targeted therapies for Basal-Like 2 (BL2) triple-negative breast cancer should prioritize Phorbol 12,13-Dibutyrate among tigliane derivatives based on its demonstrated highest potency within the tigliane group in selective cytotoxicity assays against BL2 TNBC cell lines [1]. This recommendation stems from direct comparative evaluation of six macrocyclic diterpene esters (tiglianes and ingenanes) using SRB cytotoxicity assays across all four TNBC subtypes, where Phorbol 12,13-Dibutyrate exhibited superior potency relative to prostratin and phorbol within the tigliane cohort [1].

HIV-1 Latency Reversal and PKC Activation Studies: Prostratin as Non-Tumorigenic Alternative to PMA

For applications requiring PKC activation without tumor-promoting risk—including HIV-1 latency reversal research and studies of PKC-mediated signaling in non-cancer contexts—prostratin represents the tigliane derivative of choice [1]. Prostratin activates PKC with EC50 = 280 nM in HIV-1 latency models and achieves latency reversal with IC50 ≈ 0.5 μM via PKC-dependent NF-κB activation [1][2]. Critically, prostratin is documented as non-tumorigenic and demonstrates tumor-suppressing activity, directly contrasting with the carcinogenic properties of PMA/TPA despite both compounds being tigliane-derived phorbol esters [1].

PKC Binding Assay Calibration: PDBu as Gold-Standard Reference Ligand with Defined Ki = 0.48 nM

Laboratories conducting competitive PKC binding assays, screening novel tigliane derivatives, or performing structure-activity relationship studies should employ phorbol 12,13-dibutyrate (PDBu) as the reference standard, given its well-characterized high-affinity binding to PKCα (Ki = 0.48 nM) [1]. PDBu's sub-nanomolar affinity and extensively documented binding parameters across PKC isozymes (α, β1, β2, γ, δ, ε, ζ) provide a reproducible quantitative benchmark for normalizing inter-assay variability and evaluating relative potencies of test compounds [1][2].

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